molecular formula C15H17FN4O2 B11453013 1-(2-fluorophenyl)-2-hydroxy-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(2-fluorophenyl)-2-hydroxy-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11453013
M. Wt: 304.32 g/mol
InChI Key: CEUZAKVAETYICW-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-2-hydroxy-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a tetrahydropyrimido[4,5-d]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-2-hydroxy-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach includes the condensation of a fluorophenyl derivative with a suitable pyrimidine precursor under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-2-hydroxy-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the fluorophenyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the fluorine atom can result in a variety of substituted derivatives.

Scientific Research Applications

1-(2-fluorophenyl)-2-hydroxy-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-2-hydroxy-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their biological activities.

    Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.

    Imidazo[1,2-a]pyrimidines: These compounds have been explored for their synthetic versatility and medicinal applications.

Uniqueness

1-(2-fluorophenyl)-2-hydroxy-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is unique due to its specific combination of functional groups and structural features. The presence of the fluorophenyl group and the hydroxy group within the tetrahydropyrimido[4,5-d]pyrimidinone core imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17FN4O2

Molecular Weight

304.32 g/mol

IUPAC Name

1-(2-fluorophenyl)-6-propyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C15H17FN4O2/c1-2-7-19-8-10-13(17-9-19)20(15(22)18-14(10)21)12-6-4-3-5-11(12)16/h3-6,17H,2,7-9H2,1H3,(H,18,21,22)

InChI Key

CEUZAKVAETYICW-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(NC1)N(C(=O)NC2=O)C3=CC=CC=C3F

Origin of Product

United States

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